molecular formula C5H10O2 B119854 1,1-Bis(hydroxymethyl)cyclopropane CAS No. 39590-81-3

1,1-Bis(hydroxymethyl)cyclopropane

Cat. No.: B119854
CAS No.: 39590-81-3
M. Wt: 102.13 g/mol
InChI Key: YAINYZJQSQEGND-UHFFFAOYSA-N
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Description

1,1-Bis(hydroxymethyl)cyclopropane is an organic compound with the molecular formula C5H10O2. It is a colorless to yellow liquid that is used in various chemical syntheses. This compound is notable for its unique cyclopropane ring structure, which imparts interesting chemical properties and reactivity.

Chemical Reactions Analysis

1,1-Bis(hydroxymethyl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopropane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include cyclopropane derivatives and substituted cyclopropanes.

Comparison with Similar Compounds

1,1-Bis(hydroxymethyl)cyclopropane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual hydroxyl groups and cyclopropane ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[1-(hydroxymethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5(4-7)1-2-5/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAINYZJQSQEGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399327
Record name 1,1-Bis(hydroxymethyl)cyclopropane
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39590-81-3
Record name 1,1-Cyclopropanedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39590-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Cyclopropane-1,1-diyl)dimethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(hydroxymethyl)cyclopropane
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Record name Cyclopropane-1,1-diyldimethanol
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Q & A

Q1: What is the structural characterization of 1,1-Bis(hydroxymethyl)cyclopropane?

A2: this compound has been characterized using spectroscopic techniques such as IR and H-NMR. [] While its molecular formula and weight are not explicitly mentioned in the provided research, these can be deduced from its structure: * Molecular Formula: C5H10O2* Molecular Weight: 102.13 g/mol

Q2: What are the applications of this compound in synthetic chemistry?

A3: this compound serves as a crucial building block in organic synthesis. For instance, it acts as a starting material for the production of 6-carboxyl spirooctane, contributing to the development of spiro-compounds. [] Additionally, it plays a vital role as an intermediate in the synthesis of montelukast sodium, a medication used to manage asthma and allergic rhinitis. [, ]

Q3: Has this compound been investigated in the context of carbohydrate chemistry?

A4: Yes, this compound has been explored for the development of carbohydrate derivatives with enhanced acidity. Researchers have synthesized and characterized cyclic selenites derived from this compound and various diols, including sugar derivatives like methyl glycosides. []

Q4: Are there any analytical techniques used to study this compound?

A5: While specific analytical methods are not extensively discussed in the provided research, it's evident that techniques like IR and H-NMR spectroscopy are employed for structural elucidation. [, ] Further research would be needed to uncover detailed analytical methodologies for quantifying and monitoring this compound.

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